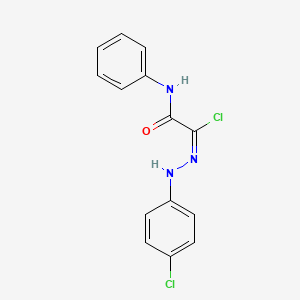
(1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride is a complex organic compound characterized by its unique structure, which includes an anilino group, a chlorophenyl group, and an oxoethanehydrazonoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride typically involves the reaction of aniline with 4-chlorobenzoyl chloride to form N-(4-chlorophenyl)benzamide. This intermediate is then reacted with ethyl oxalyl chloride to produce the final compound. The reaction conditions often require the use of a base such as triethylamine and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)benzamide: Shares the chlorophenyl group but lacks the oxoethanehydrazonoyl chloride moiety.
4-chlorobenzoyl chloride: A precursor in the synthesis of the compound.
Aniline: Another precursor used in the synthesis.
Uniqueness
(1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H11Cl2N3O |
|---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
(1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride |
InChI |
InChI=1S/C14H11Cl2N3O/c15-10-6-8-12(9-7-10)18-19-13(16)14(20)17-11-4-2-1-3-5-11/h1-9,18H,(H,17,20)/b19-13+ |
InChI Key |
YZQTTYMUOMQDEB-CPNJWEJPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=N\NC2=CC=C(C=C2)Cl)/Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















